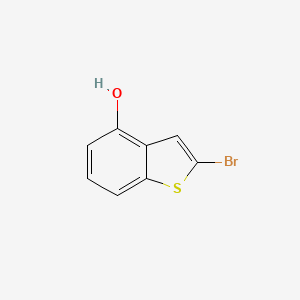

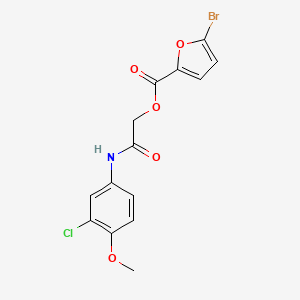

2-Bromo-1-benzothiophen-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiophene derivatives, such as 2-Bromo-1-benzothiophen-4-ol, often involves coupling reactions and electrophilic cyclization reactions . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 . Thiourea can be used as a reagent in place of sodium sulfide or potassium sulfide .Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiophene ring with a bromine atom and a hydroxyl group attached to it. The molecular weight of this compound is approximately 229.1 g/mol .Chemical Reactions Analysis

Benzothiophenes, including this compound, can undergo various chemical reactions. For instance, they can participate in free radical reactions. In one such reaction, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH), leading to the formation of a new compound .Wissenschaftliche Forschungsanwendungen

Synthesis of Benzothiophene Derivatives

2-Bromo-1-benzothiophen-4-ol serves as a critical intermediate in the synthesis of various benzothiophene derivatives. For instance, it is involved in the copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines, which are pivotal in the development of selective estrogen receptor modulators like Raloxifene and its analogs. This synthesis process highlights the compound's utility in creating complex molecules with significant pharmaceutical applications (Petrov, Popova, & Androsov, 2015).

Heterocyclization to Benzothiophenes

This compound is also central to novel heterocyclization approaches for producing benzothiophene derivatives. This process involves the reaction of 1-(2-mercaptophenyl)-2-yn-1-ols, derivable from alkynylation of 2-mercaptobenzaldehydes, with catalytic amounts of PdI(2) in conjunction with KI. Such methodologies underscore the versatility of this compound in synthesizing structurally diverse benzothiophenes with potential utility in various chemical and pharmaceutical contexts (Gabriele et al., 2011).

Antitumor Agent Development

The compound has also been implicated in the discovery and development of potent and selective antitumor agents. Derivatives of benzothiazole, structurally similar to benzothiophenes, have demonstrated nanomolar in vitro activity against certain human breast cancer cell lines. This points to the potential of this compound derivatives in extending the spectrum of antitumor activity against various carcinoma cell lines, highlighting its significance in medicinal chemistry and oncology research (Bradshaw, Stevens, & Westwell, 2001).

Enantiopure 1,4-Benzoxazines Synthesis

Furthermore, this compound is instrumental in the synthesis of enantiopure 1,4-benzoxazines, which are valuable in creating levofloxacin, an antibiotic. The process involves nucleophilic cleavage followed by Pd(0)-mediated amination, showcasing the compound's utility in synthesizing bioactive molecules (Bower, Szeto, & Gallagher, 2007).

Molecular Electronics

In the field of molecular electronics, this compound derivatives are used as building blocks for thiol end-capped molecular wires. The ability to efficiently transform these derivatives into oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires demonstrates the compound's significance in the development of advanced electronic materials (Stuhr-Hansen et al., 2005).

Wirkmechanismus

While the specific mechanism of action for 2-Bromo-1-benzothiophen-4-ol is not explicitly mentioned in the search results, it’s worth noting that benzothiophene derivatives have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs . They are known as strong inhibitors of lipid peroxidation, potassium channel openers, topoisomerase inhibitors, and L1210 cell selectors .

Safety and Hazards

While the specific safety and hazards of 2-Bromo-1-benzothiophen-4-ol are not explicitly mentioned in the search results, it’s important to handle all chemicals with care. For instance, one should avoid eating, drinking, or smoking when using this product, wash hands and any exposed skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Benzothiophenes, including 2-Bromo-1-benzothiophen-4-ol, have diverse applications in medicinal chemistry and materials science, and they are present in many natural products . Therefore, the development of efficient methods for the construction of benzothiophene and its derivatives is of great importance . Future research may focus on developing novel and green methods for synthesizing such functional benzothiophene derivatives .

Eigenschaften

IUPAC Name |

2-bromo-1-benzothiophen-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrOS/c9-8-4-5-6(10)2-1-3-7(5)11-8/h1-4,10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLABIBCRDEFFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(SC2=C1)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1784087-17-7 |

Source

|

| Record name | 2-bromo-1-benzothiophen-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-4-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2724570.png)

![3-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2724571.png)

![(E)-4-(N,N-dipropylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2724575.png)

![Methyl 2-[[2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzoyl]amino]acetate](/img/structure/B2724579.png)

![[(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine;dihydrochloride](/img/structure/B2724583.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2724584.png)

![1-(Aminomethyl)spiro[3.3]heptan-3-ol;hydrochloride](/img/structure/B2724585.png)

![(3Z)-1-methyl-3-[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2724588.png)